molecular formula C17H19NO7 B12067278 Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

Cat. No.: B12067278
M. Wt: 349.3 g/mol
InChI Key: GJNIFFYBNHLKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate is a complex organic compound that belongs to the class of oxazolidines Oxazolidines are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring This particular compound is characterized by its tert-butyl ester group, dioxo functionality, and a phenylmethoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Dioxo Functionality: The dioxo groups can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the Phenylmethoxyethyl Side Chain: This step involves the alkylation of the oxazolidine ring with a phenylmethoxyethyl halide in the presence of a base like sodium hydride.

    Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyethyl side chain, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the dioxo groups can yield hydroxyl derivatives.

    Substitution: The ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Hydroxyl derivatives.

    Substitution: Various esters depending on the substituent used.

Scientific Research Applications

Tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug formulations due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways, leading to inhibition or activation of these targets.

    Pathways Involved: It may affect pathways related to cell growth, apoptosis, or microbial metabolism, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,5-dioxo-4-(2-oxo-2-methoxyethyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with a methoxyethyl side chain instead of phenylmethoxyethyl.

    Tert-butyl 2,5-dioxo-4-(2-oxo-2-ethyl)-1,3-oxazolidine-3-carboxylate: Similar structure but with an ethyl side chain.

Uniqueness

The presence of the phenylmethoxyethyl side chain in tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C17H19NO7

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl 2,5-dioxo-4-(2-oxo-2-phenylmethoxyethyl)-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C17H19NO7/c1-17(2,3)25-16(22)18-12(14(20)24-15(18)21)9-13(19)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

GJNIFFYBNHLKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.